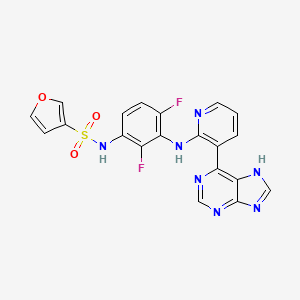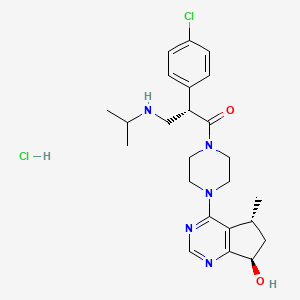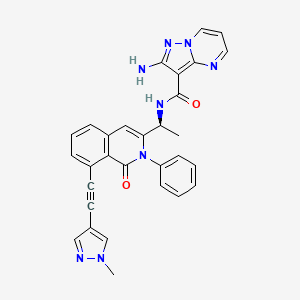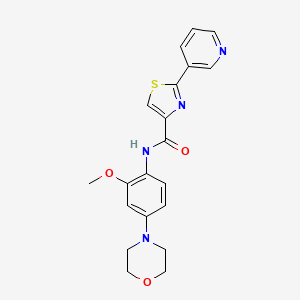
Srpkin-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SRPKIN-1 is a covalent and irreversible SRPK1/2 inhibitor . It potently converts VEGF from a pro-angiogenic to an anti-angiogenic isoform . SRPKIN-1 is also the first kinase inhibitor that forms a covalent bond with a tyrosine phenol group in the ATP-binding pocket .
Synthesis Analysis
SRPKIN-1 is the first irreversible SRPK inhibitor and the first kinase inhibitor that forms a covalent bond with a tyrosine phenol group in the ATP-binding pocket . The extra helix aS1 from the spacer region of SRPK1 forms an extended molecular surface adjacent to the ATP-binding pocket to mediate extra interactions with the 4-morpholinopiperidine moiety via Tyr227 and Leu231 .Molecular Structure Analysis
SRPKIN-1 has a chemical formula of C27H21FN2O3S and a molecular weight of 472.53 . It is the first kinase inhibitor that targets a tyrosine residue covalently .Chemical Reactions Analysis
SRPKIN-1 is a covalent and irreversible inhibitor. It forms a covalent bond with a tyrosine phenol group in the ATP-binding pocket . It also inhibits the phosphorylation of serine/arginine (SR)-rich splicing factor proteins .Physical And Chemical Properties Analysis
SRPKIN-1 is a solid substance that is soluble in DMSO at a concentration of 110 mg/mL . It has a chemical formula of C27H21FN2O3S and a molecular weight of 472.53 .科学的研究の応用
SRPKIN-1 as a Therapeutic Target for Tumorigenesis and Age-related Macular Degeneration : SRPKIN-1 is a potent inhibitor of SRPK1/2, a kinase family that regulates pre-mRNA splicing by phosphorylating splicing factors. It has been developed as the first irreversible SRPK inhibitor and selectively targets SRPK1/2. Its application in converting the pro-angiogenic VEGF-A165a to the anti-angiogenic VEGF-A165b isoform makes it a potential therapeutic target for diseases like age-related macular degeneration and tumorigenesis. This is due to its ability to block laser-induced neovascularization in a murine retinal model (Hatcher et al., 2018).
Insights from the Superfund Research Program (SRP) : While not directly about SRPKIN-1, the Superfund Research Program (SRP) provides a framework for understanding the broader context of translational research in public health, which can be relevant for understanding the applications of SRPKIN-1 in addressing health and environmental problems associated with hazardous waste sites. This includes insights into the toxicity of various substances and the development of novel analytic techniques (Landrigan et al., 2015).
SRP's Contribution to Public Health and Environmental Research : The SRP has played a significant role in advancing public health by researching the health and environmental effects of various hazards, including hazardous waste sites. This research has led to discoveries that contribute to the understanding of environmental health problems, which can be relevant when considering the implications of SRPKIN-1 in health and environmental contexts (Heacock et al., 2020).
SRP's Role in Bridging Research and Environmental Regulatory Processes : The SRP, through its emphasis on research translation and community engagement, demonstrates the importance of translating scientific findings into policies and programs. This perspective is crucial for understanding the potential impact of SRPKIN-1 in regulatory and public health domains, highlighting the importance of connecting scientific research with policy decision-making (Pennell et al., 2013).
Economic and Societal Benefits of SRP-Funded Research : The SRP's research has led to significant cost savings and societal benefits, including the creation of sustainable technologies and exposure reduction. Understanding these benefits can provide a backdrop for comprehending the potential broader impacts of SRPKIN-1 research in society and economy (Suk et al., 2018).
作用機序
SRPKIN-1 inhibits the SRPK family of kinases, which regulate pre-mRNA splicing by phosphorylating serine/arginine (SR)-rich splicing factors . It attenuates SR protein phosphorylation at submicromolar concentrations . SRPKIN-1 also inhibits the formation of infectious viral particles by inhibiting pregenomic RNA packaging into capsids and nucleocapsid envelopment .
将来の方向性
SRPKIN-1 has shown promise as a potential therapeutic target in cancer . Its downregulation in preclinical models has mostly been tumor-suppressive, affecting diverse processes depending on the oncogenic context . More studies are needed to reinforce the use of SRPKIN-1 inhibitors in clinical trials . SRPKIN-1 is also being investigated for its antiviral activity .
特性
IUPAC Name |
3-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN2O3S/c1-4-16-12-21-22(13-20(16)17-6-5-7-18(11-17)34(28,32)33)27(2,3)26-24(25(21)31)19-9-8-15(14-29)10-23(19)30-26/h5-13,30H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKWEBMGDALHPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1C3=CC(=CC=C3)S(=O)(=O)F)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Srpkin-1 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxy-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(1-naphthyloxy)phosphoryl]amino]propanoate](/img/structure/B608112.png)

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole](/img/structure/B608114.png)


![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)

![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)
![2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-](/img/structure/B608123.png)


![(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B608132.png)
